molecular formula C22H28O3 B7765150 Phanurane

Phanurane

Cat. No. B7765150
M. Wt: 340.5 g/mol
InChI Key: UJVLDDZCTMKXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A synthetic pregnadiene compound with anti-aldosterone activity.

Scientific Research Applications

  • Phanurane in Hypertension Treatment : A study by Fromantin (1979) demonstrated that Phanurane, specifically canrenone, significantly reduces systolic and diastolic blood pressure in patients with mild essential hypertension. The clinical tolerance of canrenone was excellent, and it did not affect uric acid and triglyceride levels (Fromantin, 1979).

  • Phage Research and Biotechnology : Although not directly related to Phanurane, the study by Petty et al. (2007) discusses the significant impact of phage research on modern molecular biology and biotechnology, including the development of new nanotechnologies and strategies to combat antibiotic-resistant bacterial infections (Petty et al., 2007).

  • Phosphorescence Enhancement in Carbon Dots : Research by Li et al. (2018) explores enhancing phosphorescence emission in aqueous environments using carbon dots and cyanuric acid, which could be relevant in the context of bioimaging and ion detection (Li et al., 2018).

  • Polyhydroxyalkanoates Production by Halophiles : A study by Quillaguamán et al. (2010) discusses the potential of halophiles for the biotechnological production of polyhydroxyalkanoates (PHAs), which are biodegradable materials with plastic or elastomeric properties. This research could be indirectly related to Phanurane in terms of biotechnological applications (Quillaguamán et al., 2010).

  • Phage-Based Applications in Synthetic Biology : Lemire et al. (2018) review how bacteriophage research influences biotechnologies, including gene circuits, antibacterial agents, and directed evolution platforms. This area might indirectly relate to Phanurane if phage research intersects with its applications (Lemire et al., 2018).

  • PHA Based Bio- and Materials Industry : Chen (2009) discusses the applications of polyhydroxyalkanoates (PHA) in bioplastics, biomaterials, medicines, and biofuels. This study might have tangential relevance to Phanurane if there are intersections in biotechnological applications (Chen, 2009).

properties

IUPAC Name

10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVLDDZCTMKXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859562
Record name 10,13-Dimethyl-1,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phanurane

CAS RN

976-71-6
Record name CANRENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

The 7β-acetylthio derivative can be converted into the spironolactone by treating the 7β-acetylthio derivative with a base such as sodium hydroxide or sodium methoxide to give the starting material, 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone, followed by the addition reaction with thioacetic acid. (This method is hereinafter referred to as "elimination-addition method".)
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7β-acetylthio
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7β-acetylthio
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phanurane
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Phanurane
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Phanurane

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